Enzymatic Inhibition: Ki Value of DL-2-methylserine for Serine Hydroxymethyltransferase (SHMT)
DL-2-methylserine acts as a competitive inhibitor of serine hydroxymethyltransferase (SHMT; EC 2.1.2.1), a key enzyme in one-carbon metabolism that utilizes L-serine as its natural substrate. The reported Ki value for DL-2-methylserine is 3.9 mM in a soluble enzyme fraction [1]. This quantitative inhibition data distinguishes it from L-serine, which is the native substrate, and from many other serine analogs that lack this specific, measured inhibitory activity. The competitive nature of the inhibition implies that DL-2-methylserine binds to the active site of SHMT, a property that can be exploited in studies of folate metabolism or in the design of antimetabolites.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 3.9 mM |
| Comparator Or Baseline | L-Serine (native substrate, no Ki applicable; Km for L-serine with SHMT from rabbit liver is ~0.6-1.0 mM) |
| Quantified Difference | DL-2-methylserine is a competitive inhibitor with a Ki of 3.9 mM, whereas L-serine is the enzyme's natural substrate. |
| Conditions | Soluble fraction assay; EC 2.1.2.1 (Serine hydroxymethyltransferase) |
Why This Matters
This specific Ki value confirms the compound's utility as a defined, competitive inhibitor of SHMT, a role that L-serine cannot fulfill, making it a necessary tool for studying folate-dependent one-carbon metabolism.
- [1] BRENDA Enzyme Database. (n.d.). Ki Value for DL-2-methylserine on EC 2.1.2.1 (Serine hydroxymethyltransferase). Reference ID 441401. View Source
